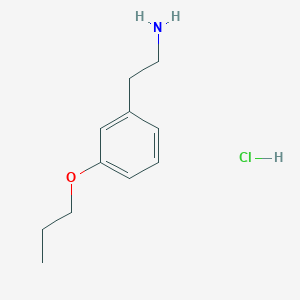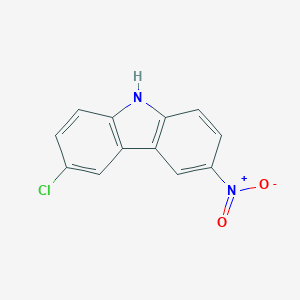
3-chloro-6-nitro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-nitro-9H-carbazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a carbazole ring system, which has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-6-nitro-9H-carbazole is not fully understood. However, it is believed that the compound exerts its biological activity by interfering with various cellular pathways. For instance, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-chloro-6-nitro-9H-carbazole has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, it has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-6-nitro-9H-carbazole in lab experiments is its high purity. The compound can be synthesized with a relatively high yield and purified to a high degree. Moreover, it has been found to exhibit various biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 3-chloro-6-nitro-9H-carbazole is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-6-nitro-9H-carbazole. One of the areas of interest is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biological effects. Moreover, the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored in more detail. Lastly, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 3-chloro-6-nitro-9H-carbazole is a heterocyclic aromatic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The compound's mechanism of action is not fully understood, but it is believed to interfere with various cellular pathways. Despite its potential toxicity, 3-chloro-6-nitro-9H-carbazole is a versatile compound for research purposes, and there are several future directions for its study.
Synthesemethoden
The synthesis of 3-chloro-6-nitro-9H-carbazole involves the reaction of 3-chlorocarbazole with nitric acid. The reaction is carried out under acidic conditions, and the product is obtained by recrystallization. The yield of the synthesis method is relatively high, and the purity of the product can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-nitro-9H-carbazole has been extensively studied for its various biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
17274-73-6 |
|---|---|
Produktname |
3-chloro-6-nitro-9H-carbazole |
Molekularformel |
C12H7ClN2O2 |
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
3-chloro-6-nitro-9H-carbazole |
InChI |
InChI=1S/C12H7ClN2O2/c13-7-1-3-11-9(5-7)10-6-8(15(16)17)2-4-12(10)14-11/h1-6,14H |
InChI-Schlüssel |
LFMZIXWIKSDZPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
Synonyme |
3-chloro-6-nitro-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)
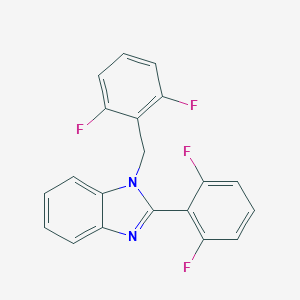
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)
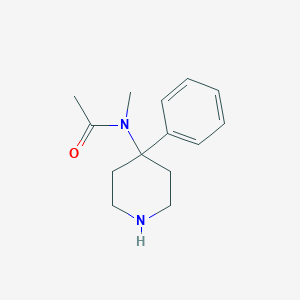

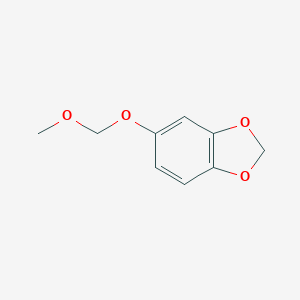
![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)


